molecular formula C8H7ClFNO B12839673 6-chloro-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine

6-chloro-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B12839673
M. Wt: 187.60 g/mol
InChI Key: LTYWADKLGSDUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that features a benzene ring fused with an oxazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and fluorine atoms in its structure can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the following steps:

    Starting Materials: The synthesis begins with appropriately substituted aniline derivatives.

    Cyclization: The aniline derivative undergoes cyclization with a suitable reagent, such as chloroacetyl chloride, under acidic conditions to form the oxazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The oxazine ring can be oxidized or reduced under specific conditions, leading to various derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted oxazines, while oxidation and reduction can lead to different oxidation states of the oxazine ring.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of chlorine and fluorine atoms can enhance its binding affinity to biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit antimicrobial, antiviral, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-chloro-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The chlorine and fluorine atoms can enhance its binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]dioxepine
  • 7-fluoro-6-nitro-2H-benzo[b][1,4]oxazine

Uniqueness

Compared to similar compounds, 6-chloro-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern. The presence of both chlorine and fluorine atoms in the oxazine ring can significantly influence its chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

6-chloro-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C8H7ClFNO/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,11H,1-2H2

InChI Key

LTYWADKLGSDUQQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2N1)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.